molecular formula C6H8ClN3S B12864004 4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide

4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide

Cat. No.: B12864004
M. Wt: 189.67 g/mol
InChI Key: FEPWNDWMRSIHET-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenyl isocyanate with hydrazine in the presence of a solvent like diethyl ether . The reaction conditions are generally mild, and the yields are good.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve consistent yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide, particularly as a COX-2 inhibitor, involves the inhibition of the cyclooxygenase-2 enzyme. This enzyme is responsible for the formation of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound can reduce inflammation and pain . The molecular targets include the active site of the COX-2 enzyme, where the compound binds and prevents the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a COX-2 inhibitor sets it apart from other pyrazole derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C6H8ClN3S

Molecular Weight

189.67 g/mol

IUPAC Name

4-chloro-N-ethylpyrazole-1-carbothioamide

InChI

InChI=1S/C6H8ClN3S/c1-2-8-6(11)10-4-5(7)3-9-10/h3-4H,2H2,1H3,(H,8,11)

InChI Key

FEPWNDWMRSIHET-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1C=C(C=N1)Cl

Origin of Product

United States

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